molecular formula C7H9BrN2 B3433034 1-(6-Bromopyridin-3-YL)-N-methylmethanamine CAS No. 120740-04-7

1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Cat. No.: B3433034
CAS No.: 120740-04-7
M. Wt: 201.06 g/mol
InChI Key: DWEOHDUCDDTHLZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a chemical compound characterized by a bromine atom attached to the 6th position of a pyridine ring, which is further connected to a methylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromopyridin-3-ylmethanol and methylamine.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The temperature and pressure are controlled to optimize the yield.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

    • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

  • Major Products Formed:

    • Oxidation Products: Various carboxylic acids and ketones.

    • Reduction Products: Hydrogenated derivatives of the compound.

    • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact mechanism depends on the context of its application.

  • Pathways Involved: The pathways can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with an ethanolic group instead of methylamine.

  • 1-(6-Bromopyridin-3-yl)ethan-1-one: Contains a ketone group instead of the amine group.

  • Uniqueness: The presence of the N-methylmethanamine group in 1-(6-Bromopyridin-3-YL)-N-methylmethanamine distinguishes it from other similar compounds, providing unique chemical and biological properties.

  • This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications range from chemical synthesis to potential pharmaceutical uses, highlighting its importance in modern science and industry.

    Properties

    IUPAC Name

    1-(6-bromopyridin-3-yl)-N-methylmethanamine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H9BrN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWEOHDUCDDTHLZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=CN=C(C=C1)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H9BrN2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901281672
    Record name 6-Bromo-N-methyl-3-pyridinemethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901281672
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.06 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    120740-04-7
    Record name 6-Bromo-N-methyl-3-pyridinemethanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=120740-04-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-Bromo-N-methyl-3-pyridinemethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901281672
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a mixture of 12.3 g of 40% aqueous methylamine solution and 40 ml of CH3CN was added 8.0 g of crude (6-bromo-3-pyridyl)methyl bromide with stirring. The mixture was further stirred at room temperature for 30 minutes. The reaction mixture thus obtained was concentrated and the residue was diluted with toluene and subjected to azeotropic distillation to remove the water. Then, the soluble fraction was extracted with Et2O. The Et2O layer was dried over MgSO4 and concentrated to recover 4.4 g of the title compound as a yellow oil.
    Quantity
    12.3 g
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    reactant
    Reaction Step One
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    40 mL
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    8 g
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(6-Bromopyridin-3-YL)-N-methylmethanamine
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    1-(6-Bromopyridin-3-YL)-N-methylmethanamine
    Reactant of Route 6
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    1-(6-Bromopyridin-3-YL)-N-methylmethanamine

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